(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
Overview
Description
(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a propenone backbone with distinct substituents, including a 2-chloro-phenylamino group and a 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl group, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, followed by their coupling and final functionalization.
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Preparation of Intermediates
Step 1: Synthesis of 2-chloro-phenylamine from 2-chloronitrobenzene via reduction using a suitable reducing agent like iron powder in hydrochloric acid.
Step 2: Synthesis of 6-dimethylamino-4-trifluoromethyl-pyridine from 2-chloro-3,5-dimethylpyridine via nucleophilic substitution with dimethylamine and subsequent trifluoromethylation.
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Coupling Reaction
Step 3: The intermediate 2-chloro-phenylamine is reacted with 3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde in the presence of a base like potassium carbonate to form the corresponding imine.
Step 4: The imine undergoes a condensation reaction with acetylacetone under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to the corresponding alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating specific biological pathways.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with improved conductivity.
Mechanism of Action
The mechanism of action of (E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-Bromo-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
- (E)-3-(2-Fluoro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
Uniqueness
Compared to similar compounds, (E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(2-chloroanilino)-1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O/c1-30(2)22-14-17(23(25,26)27)13-20(29-22)15-6-5-7-16(12-15)21(31)10-11-28-19-9-4-3-8-18(19)24/h3-14,28H,1-2H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCWADBJUOVDEN-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)C=CNC3=CC=CC=C3Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)/C=C/NC3=CC=CC=C3Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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